3-((tert-Butoxycarbonyl)amino)picolinic acid
Description
3-((tert-Butoxycarbonyl)amino)picolinic acid (CAS: 569687-82-7) is a Boc-protected amino acid derivative with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol . Structurally, it consists of a picolinic acid backbone (pyridine-2-carboxylic acid) with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position of the pyridine ring. This compound is widely used in medicinal chemistry as a building block for synthesizing amides, inhibitors, and peptide-like molecules due to its stability under basic conditions and ease of deprotection .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-12-8(7)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMXBDMLULHKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)picolinic acid typically involves the protection of the amino group of picolinic acid with a tert-butoxycarbonyl group. One common method is to react picolinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group. The reaction is usually performed at room temperature.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of this compound.
Deprotection Reactions: The major product is picolinic acid with a free amino group.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)picolinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)picolinic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical transformations, such as peptide bond formation.
Comparison with Similar Compounds
Key Structural Analogues
The Boc-protected amino picolinic acid family includes positional isomers and heterocyclic variants. Key analogues are summarized below:
Physicochemical Properties
- Solubility : The 3-isomer exhibits moderate solubility in polar aprotic solvents (e.g., DMF, THF), critical for solid-phase synthesis . The pyrazine variant may show reduced solubility due to its planar heterocycle .
- Stability : All Boc-protected derivatives are stable under basic conditions but hydrolyze in acidic environments. The 3-isomer’s stability in THF reflux (55 psia, 18 hours) aligns with protocols for Boc deprotection .
Research Findings and Trends
Positional Effects on Bioactivity
- 3- vs. 5-Isomers : In kinase inhibition assays, the 3-isomer’s amide derivatives showed 10-fold higher activity than 5-isomer analogues, attributed to better binding pocket alignment .
- Pyrazine vs. Pyridine : Pyrazine-based compounds exhibit distinct electronic profiles, enabling interactions with aromatic residues in enzyme active sites .
Industrial Relevance
- Scale-Up Synthesis: highlights scalable methods (e.g., 5-liter reactor batches) for Boc-protected amino acids, applicable to 3-((tert-Boc)amino)picolinic acid with modifications .
- Cost and Availability : The 3-isomer is commercially available at 95% purity (e.g., Combi-Blocks), while 5- and 6-isomers remain niche products .
Biological Activity
3-((tert-Butoxycarbonyl)amino)picolinic acid, also known as Boc-3-aminopyridine-2-carboxylic acid, is a compound with significant potential in various biological applications. Its structure includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a picolinic acid backbone, which enhances its stability and reactivity in biological contexts. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
| PubChem CID | 1502052 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The Boc group enhances the lipophilicity of the compound, facilitating its cellular uptake. Once inside the cell, the amino group can participate in hydrogen bonding with enzymes or receptors, modulating their activity.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for receptors associated with neurotransmission and other signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of picolinic acid possess antimicrobial properties. The presence of the Boc group may enhance these effects by improving the compound's stability against enzymatic degradation.
Anticancer Properties
Recent investigations have focused on the anticancer potential of this compound. The following findings illustrate its efficacy:
- In vitro Studies : Cell line assays have shown that Boc-picolinic acid derivatives can induce apoptosis in cancer cells, potentially through pathways involving caspase activation.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Neuroprotective Effects
The structural characteristics of this compound suggest potential neuroprotective effects. Preliminary studies indicate that it may mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Researchers explored the antimicrobial properties of various picolinic acid derivatives, including Boc-picolinic acid.
- Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Research :
-
Neuroprotection Study :
- A recent investigation assessed the neuroprotective effects of Boc-picolinic acid in models of oxidative stress.
- Findings showed that treatment with this compound reduced markers of oxidative damage and improved cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
